Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-
Overview
Description
Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- is a complex organic compound with a unique structure It is characterized by the presence of a formamide group attached to a phenylethyl moiety, which is further substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- typically involves the reaction of N-methylformamide with a suitable precursor that contains the 2-hydroxy-1-methyl-2-phenylethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R,S)-** can be compared to other formamide derivatives that have similar structural features but differ in their substituents.
N-methylformamide: A simpler formamide derivative that lacks the phenylethyl group.
N-(2-hydroxy-1-methyl-2-phenylethyl)formamide: Similar but without the N-methyl substitution.
Uniqueness
The uniqueness of Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions.
Properties
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBXDFMFZGQFB-ONGXEEELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987182 | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67844-53-5 | |
Record name | Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067844535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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